Butoxy Substituent and Lipophilicity Modulation
The 4-butoxy group in 4-(4-Butoxybenzoyl)quinoline imparts a significantly higher lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy, ethoxy). This increase in lipophilicity, a common trend in alkoxy-substituted quinoline series, directly influences a compound's ability to partition into lipid bilayers and its overall pharmacokinetic profile [1]. While direct comparative logP data for the specific compound is not publicly available, class-level inference from SAR studies on structurally related 4-alkoxy-7-chloroquinolines demonstrates that an increase in alkoxy chain length leads to a measurable increase in lipophilicity, which correlates with enhanced antimicrobial activity against C. albicans [1].
| Evidence Dimension | Relative Lipophilicity |
|---|---|
| Target Compound Data | Increased (qualitative, based on butoxy vs. shorter alkoxy chains) |
| Comparator Or Baseline | 4-(4-Methoxybenzoyl)quinoline and 4-(4-Ethoxybenzoyl)quinoline (implied analogs) |
| Quantified Difference | Not quantified for this specific series; class-level trend indicates higher lipophilicity with longer chains. |
| Conditions | SAR study of 4-alkoxy-7-chloroquinolines [1] |
Why This Matters
Higher lipophilicity can be a key selection criterion for experiments requiring improved membrane permeability or altered solubility profiles.
- [1] Bentham Science. Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. 2025. https://www.eurekaselect.com/article/148473 View Source
